9-[2-furyl(oxo)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Spiro compounds, including diazaspiro[5.5]undecane derivatives, have garnered significant attention due to their complex structures and potential biological activities. They are characterized by their spirocyclic nature, incorporating two or more heterocyclic rings joined at a single carbon atom. The specific compound falls within this category, with its structure suggesting potential for diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of spiro compounds like the one described involves complex chemical reactions aimed at creating the spirocyclic framework. These syntheses often employ strategies such as Michael addition or multicomponent reactions, allowing for the introduction of various substituents into the spiro skeleton. For instance, studies have described the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, indicating methods for incorporating diverse functional groups into the spiro framework (Yang et al., 2008).
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Researchers have focused on synthesizing various oxime derivatives and spiro compounds with potential biological activities. For example, the synthesis of oxime derivatives from ketones with heterocyclic spiro compounds featuring barbituric acid moieties has been explored (Rahman et al., 2013). These compounds are characterized using advanced spectroscopic methods, indicating the breadth of chemical synthesis involving diazaspiro[5.5]undecane derivatives.
Potential Therapeutic Applications
Advanced Materials and Drug Delivery
Additionally, some studies focus on the application of these compounds in materials science and drug delivery systems. For example, the emulsion polymerization of 2-hydroxyethyl methacrylate with divinyl spiro[5.5]undecane derivatives has been investigated, suggesting potential uses in biomaterials and drug delivery applications (L. Nita et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(furan-2-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-25-12-3-9-21-14-19(6-5-16(21)22)7-10-20(11-8-19)18(24)17(23)15-4-2-13-26-15/h2,4,13H,3,5-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCIVEJZLXOPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCC1=O)CCN(CC2)C(=O)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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